molecular formula C20H15ClN4O2S B10940875 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10940875
M. Wt: 410.9 g/mol
InChI Key: JCENTVXTDAFCON-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a furan ring, and a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the chlorophenoxy group: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy group.

    Construction of the furan ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This step involves the cyclization of a precursor containing the necessary functional groups to form the heterocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific structural features, such as the chlorophenoxy group and the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN4O2S/c1-11-12(2)28-20-17(11)19-23-18(24-25(19)10-22-20)16-8-7-15(27-16)9-26-14-5-3-13(21)4-6-14/h3-8,10H,9H2,1-2H3

InChI Key

JCENTVXTDAFCON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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